![molecular formula C8H12N2OS B2354579 [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 1862526-31-5](/img/structure/B2354579.png)
[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Ma and Jiang (2007) discusses the synthesis of compounds related to [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone, highlighting an efficient procedure for preparing 2-amino-(1,4)-benzoquinone-4-phenylimides, which are relevant in chemical synthesis and applications (Ma & Jiang, 2007).
Corrosion Inhibition
- Schiff bases similar to this compound are explored for their corrosion inhibitory effects in hydrochloric acid media, indicating potential applications in material science and corrosion prevention (Behpour et al., 2009).
Tautomeric Studies
- Research by Forlani (1992) and others have investigated the tautomeric behavior of similar compounds, contributing to the understanding of their chemical properties and potential applications in various scientific fields (Forlani, 1992), (Erturk et al., 2016).
Transdermal Penetration Enhancers
- A study investigated iminosulfuranes, related to this compound, for their ability to enhance the penetration of drugs through skin, suggesting potential applications in transdermal drug delivery systems (Kim et al., 1999).
Molecular and Crystal Structures
- The crystal and molecular structures of compounds with similar structures have been analyzed to understand their chemical behavior and potential applications in materials science and molecular design (Sridhar et al., 2002), (O'callaghan et al., 1998).
Electronic and Spectroscopic Properties
- Investigations into the electronic and spectroscopic properties of similar compounds contribute to the knowledge of their potential applications in electronic materials and sensors (Lokshin et al., 2001), (Mishra & Dogra, 1985).
Propiedades
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAGVAIGJYQOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1N)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)
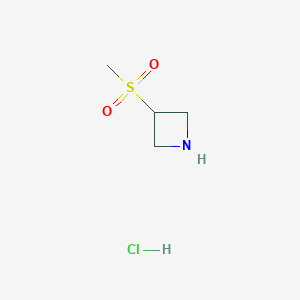
![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)
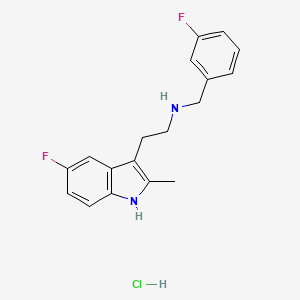

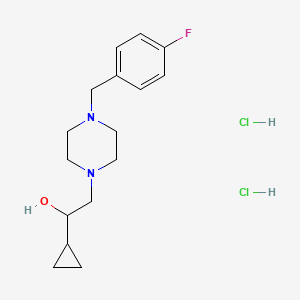

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2354510.png)
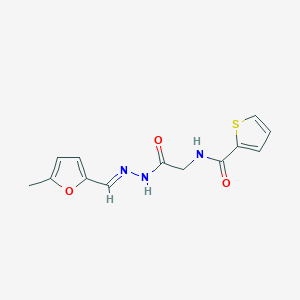
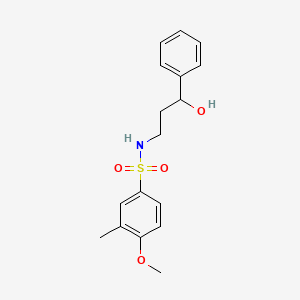
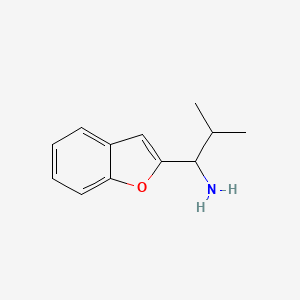
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)

